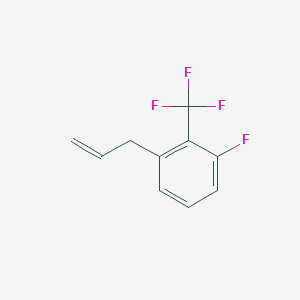

1-Allyl-3-fluoro-2-trifluoromethyl-benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F4 |

|---|---|

Molecular Weight |

204.16 g/mol |

IUPAC Name |

1-fluoro-3-prop-2-enyl-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C10H8F4/c1-2-4-7-5-3-6-8(11)9(7)10(12,13)14/h2-3,5-6H,1,4H2 |

InChI Key |

RWHBLGIJHKIGIZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)F)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 1 Allyl 3 Fluoro 2 Trifluoromethyl Benzene

Retrosynthetic Analysis of the Target Structure

A retrosynthetic analysis of 1-allyl-3-fluoro-2-trifluoromethyl-benzene suggests several plausible synthetic pathways. The primary disconnections can be made at the carbon-carbon bond of the allyl group or the carbon-fluorine and carbon-trifluoromethyl bonds on the aromatic ring.

Pathway A focuses on the late-stage introduction of the allyl group. This approach considers a pre-functionalized 1-bromo-3-fluoro-2-(trifluoromethyl)benzene intermediate. The allyl group can then be installed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling. This strategy is advantageous as it allows for the early construction of the densely functionalized aromatic core.

Pathway B involves the late-stage introduction of the fluorine atom. In this scenario, 1-allyl-2-(trifluoromethyl)benzene serves as the key precursor. The fluorine atom is then introduced via an electrophilic fluorination reaction. The success of this route is highly dependent on the directing effects of the existing allyl and trifluoromethyl groups to achieve the desired regioselectivity.

Pathway C considers the introduction of the trifluoromethyl group as a final step onto a 1-allyl-3-fluorobenzene scaffold. However, the directing effects of the allyl (ortho, para-directing) and fluoro (ortho, para-directing) groups would likely lead to a mixture of products, making this a less favorable approach for achieving the desired 1,2,3-substitution pattern.

Considering the directing group effects and the availability of starting materials, Pathway A and Pathway B represent the most logical and strategically sound approaches for the synthesis of the target compound.

Strategies for Aromatic Ring Functionalization

The successful synthesis of this compound hinges on the strategic and regioselective functionalization of the benzene (B151609) ring. This involves the controlled introduction of the fluorine atom and the trifluoromethyl group.

Regioselective Introduction of the Fluorine Atom

The introduction of a fluorine atom at a specific position on an aromatic ring can be achieved through several methods, each with its own set of advantages and limitations.

Electrophilic fluorination is a direct method for introducing a fluorine atom onto an electron-rich aromatic ring. wikipedia.org In the context of synthesizing the target molecule via Pathway B, the substrate would be 1-allyl-2-(trifluoromethyl)benzene. The directing effects of the substituents play a crucial role here. The allyl group is an activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. google.comorganicchemistrytutor.com This would likely direct the incoming electrophilic fluorine to the 5-position (para to the allyl group and meta to the trifluoromethyl group) and to a lesser extent, the 3-position (ortho to the allyl group and meta to the trifluoromethyl group). Achieving high selectivity for the desired 3-fluoro isomer would be a significant challenge and may require careful optimization of reaction conditions or the use of directing groups.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination.

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Reaction Conditions |

| N-Fluorobenzenesulfonimide | NFSI | Acetonitrile, room temperature to reflux |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Acetonitrile, room temperature to reflux |

Nucleophilic aromatic substitution (SNAr) offers an alternative route for fluorine introduction, particularly on electron-deficient aromatic rings. This strategy would be relevant if starting from a precursor with a suitable leaving group (e.g., chlorine or bromine) at the 3-position and activating groups (like a nitro group, which would later be converted to the trifluoromethyl group) ortho and para to it. However, in the context of the more direct retrosynthetic pathways, SNAr is less likely to be the primary choice for introducing the single fluorine atom in the presence of an allyl and trifluoromethyl group.

Halogen exchange reactions, such as the Halex process, are widely used in industrial settings for the synthesis of fluoroaromatics. This method involves the displacement of a chlorine or bromine atom with fluoride (B91410), typically using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF) at elevated temperatures. For the synthesis of this compound, this could be a viable option starting from 1-allyl-3-chloro-2-trifluoromethyl-benzene. The success of this reaction would depend on the reactivity of the C-Cl bond, which is influenced by the electronic effects of the adjacent trifluoromethyl and allyl groups.

Methodologies for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl group onto an aromatic ring is a cornerstone of modern medicinal and agricultural chemistry. Several robust methods have been developed for this transformation.

One of the most common approaches involves the copper-mediated trifluoromethylation of aryl halides, often referred to as the "Langlois" or "Umemoto" type reactions, or more modern palladium-catalyzed methods. For instance, starting from a 1-allyl-3-fluoro-2-iodobenzene, a trifluoromethyl group could be introduced using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper or palladium catalyst.

Another strategy involves the transformation of a carboxylic acid or an aldehyde group into a trifluoromethyl group. For example, a 2-allyl-6-fluorobenzoic acid could be converted to the corresponding trifluoromethyl compound via treatment with sulfur tetrafluoride (SF4) or other modern fluorinating agents.

The choice of methodology for trifluoromethylation will largely depend on the specific intermediates available in the chosen synthetic route and the functional group tolerance of the reaction conditions.

Table 2: Selected Methodologies for Aromatic Trifluoromethylation

| Reaction Type | Reagents | Substrate |

| Copper-mediated Trifluoromethylation | CuCF3, (CF3)2SO2 | Aryl iodide, Aryl bromide |

| Palladium-catalyzed Trifluoromethylation | Pd catalyst, CF3 source (e.g., TMSCF3) | Aryl halide, Aryl triflate |

| From Carboxylic Acids | SF4, Deoxofluorinating agents | Aryl carboxylic acid |

Diverse Approaches for Allyl Group Attachment

Once the 1-fluoro-2-(trifluoromethyl)benzene core is established, the final key step is the introduction of the allyl group. Several robust methods exist for this transformation.

Palladium-catalyzed cross-coupling reactions are a premier tool for forming carbon-carbon bonds between sp2-hybridized centers. conicet.gov.ar The Suzuki-Miyaura reaction is a prominent example. researchgate.net This reaction can be performed in two ways to achieve the target structure:

Coupling of an arylboronic acid with an allyl halide: 1-Fluoro-2-(trifluoromethyl)benzene can be converted to its corresponding boronic acid derivative, which is then coupled with an allyl halide (e.g., allyl bromide) in the presence of a palladium catalyst. conicet.gov.ar

Coupling of an aryl halide with an allylboron reagent: Starting with a halogenated precursor like 1-bromo-3-fluoro-2-(trifluoromethyl)benzene, a Suzuki coupling can be performed with an allylboron reagent, such as allylboronic acid pinacol (B44631) ester. organic-chemistry.org

High yields for the allylation of aryl halides have been achieved using catalysts like Pd(PPh3)4 with a cesium fluoride base or using Pd2(dba)3 with potassium carbonate. conicet.gov.arresearchgate.net These reactions generally show good tolerance for various functional groups. conicet.gov.ar

Table 2.2.3.1: Palladium-Catalyzed Allylation Reactions

| Coupling Partners | Catalyst / Base | Solvent | Key Feature |

|---|---|---|---|

| Arylboronic Acid + Allyl Acetate | Pd(OAc)2 / Hydrazone ligand | - | Phosphine-free conditions at room temperature. organic-chemistry.org |

| Aryl Halide + Allylboronic Ester | [Pd(PPh3)4] / CsF | - | Tolerated by OMe, COMe, and OH groups. conicet.gov.ar |

Direct C-H activation offers a more efficient synthetic route by avoiding the pre-functionalization (e.g., halogenation or borylation) of the aromatic ring. ehu.es This strategy enhances atom economy by directly converting a C-H bond into a C-C bond. High-valent Cp*Co(III) catalysts have emerged as effective, earth-abundant alternatives to traditional palladium or rhodium catalysts for C-H activation. ehu.es

For the synthesis of this compound, a C-H allylation could be envisioned starting from 1-fluoro-2-(trifluoromethyl)benzene. The reaction would typically involve an allylating agent like an allyl carbonate or acetate. The regioselectivity of the C-H activation is often controlled by a directing group, although methods for undirected C-H functionalization are also being developed. nih.gov DFT studies on cobalt-catalyzed C-H allylation have shown that electron-releasing groups on the arene can favor the reaction by lowering the activation barrier of the rate-determining C-H activation step. ehu.es

Electrophilic fluorodesilylation is a modern technique for the formation of C-F bonds. researchgate.net This reaction typically involves the treatment of an organosilane with an electrophilic fluorine source, such as Selectfluor. In the context of allylic systems, the fluorodesilylation of allylsilanes provides a route to allylic fluorides. researchgate.net

This methodology takes advantage of the β-effect of the silicon center, which stabilizes the developing positive charge in the transition state. researchgate.net While this reaction forms an allylic fluoride rather than directly attaching an allyl group to an aromatic ring, it represents a key transformation within organofluorine chemistry. organic-chemistry.org A transition-metal-free, stereoselective electrophilic fluorodesilylation of α-silyl-substituted allylboronate esters with Selectfluor can produce (E)-boryl-substituted allyl fluorides, which are versatile building blocks for further synthesis. organic-chemistry.org This highlights the strategic use of silicon and fluorine reagents to construct complex fluorinated molecules.

Convergent and Linear Synthetic Sequences

The synthesis of this compound can be strategically designed using either a linear or a convergent approach, each with distinct advantages and challenges.

A linear sequence would involve the stepwise functionalization of a simple benzene precursor. A plausible linear route commences with a commercially available starting material, such as m-fluorobenzotrifluoride. This sequence would methodically introduce the required substituents in a specific order to ensure the correct final arrangement. A potential linear synthesis is outlined below:

Nitration: The initial step would involve the nitration of m-fluorobenzotrifluoride. The directing effects of the fluorine (ortho, para-directing) and the trifluoromethyl group (meta-directing) would need to be carefully controlled to achieve the desired substitution pattern.

Reduction: The resulting nitro group is then reduced to an amine. This transformation is typically achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation.

Bromination: The subsequent introduction of a bromine atom is a critical step. The position of bromination will be directed by the existing substituents on the aromatic ring.

Deamination: The amino group, having served its purpose in directing the bromination, is then removed via a deamination reaction, often through the formation of a diazonium salt followed by treatment with a reducing agent like hypophosphorous acid.

Allylation: The final step in this linear sequence is the introduction of the allyl group, typically via a cross-coupling reaction, to yield the target molecule, this compound.

In contrast, a convergent synthesis would involve the preparation of two or more complex fragments that are then combined in a later step to form the final product. For this compound, a convergent strategy might involve the synthesis of a pre-functionalized aromatic core, such as 2-bromo-1-fluoro-3-(trifluoromethyl)benzene, and a separate allyl-containing reagent. These two fragments are then coupled in the final step.

| Synthetic Strategy | Advantages | Disadvantages |

| Linear Synthesis | Straightforward planning | Potentially lower overall yield due to the number of sequential steps. acs.orgwikipedia.org |

| Convergent Synthesis | Higher overall yield, greater flexibility. acs.orgwikipedia.orgresearchgate.net | Requires the independent synthesis of complex fragments. |

Control of Regio- and Chemoselectivity in Multi-Substituted Benzene Systems

The synthesis of a polysubstituted benzene derivative like this compound presents significant challenges in controlling both regioselectivity and chemoselectivity.

Regioselectivity , the control of the position of chemical bond formation, is paramount during the construction of the aromatic core. In the proposed linear synthesis starting from m-fluorobenzotrifluoride, the directing effects of the existing substituents govern the position of incoming electrophiles. The interplay between the ortho, para-directing fluorine atom and the meta-directing trifluoromethyl group must be carefully managed to achieve the desired 1,2,3-substitution pattern. The synthesis of related tetrasubstituted arenes has been achieved with high regioselectivity by utilizing aryne intermediates derived from aryl(Mes)iodonium salts. nih.gov

Chemoselectivity , the ability to react with one functional group in the presence of others, is crucial in the later stages of the synthesis, particularly during the introduction of the allyl group. The precursor, 2-bromo-1-fluoro-3-(trifluoromethyl)benzene, possesses multiple reactive sites. Catalytic cross-coupling reactions must be selective for the carbon-bromine bond over potential C-F or C-H bond activation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are well-suited for this purpose due to their high chemoselectivity for C-Br bond activation.

Development of Novel Catalytic Systems for Efficient Synthesis

The final and often most critical step in the synthesis of this compound is the introduction of the allyl group. This is typically achieved through a palladium-catalyzed cross-coupling reaction. The development of efficient and robust catalytic systems is essential for the success of this transformation.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. In this case, 2-bromo-1-fluoro-3-(trifluoromethyl)benzene would be reacted with an allylboronic acid or ester in the presence of a palladium catalyst and a base. The efficiency of the Suzuki coupling is highly dependent on the choice of ligand for the palladium catalyst.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the organohalide. wikipedia.orgorganic-chemistry.org The reaction of 2-bromo-1-fluoro-3-(trifluoromethyl)benzene with an allyltin (B8295985) reagent, catalyzed by a palladium complex, would yield the desired product. A significant advantage of Stille coupling is the stability of the organotin reagents to air and moisture. wikipedia.org However, the toxicity of tin compounds is a major drawback. organic-chemistry.org

Grignard Reagents: The reaction of a Grignard reagent, formed from an allyl halide and magnesium, with the bromo-substituted precursor could also be envisioned. sigmaaldrich.com However, the high reactivity of Grignard reagents can lead to side reactions and may not be compatible with all functional groups present in the molecule.

Recent advancements in catalysis have focused on the development of more active and selective catalysts for these cross-coupling reactions. This includes the use of specialized phosphine (B1218219) ligands, N-heterocyclic carbene (NHC) ligands, and nanoparticle catalysts to improve reaction rates, yields, and functional group tolerance.

| Catalytic System | Allyl Source | Advantages | Disadvantages |

| Suzuki Coupling | Allylboronic acid/ester | Low toxicity of boron reagents, mild reaction conditions. nih.gov | Boronic acids can be unstable. |

| Stille Coupling | Allyltin reagent | Stable organotin reagents, wide functional group tolerance. wikipedia.org | High toxicity of tin compounds. organic-chemistry.org |

| Grignard Coupling | Allylmagnesium halide | Readily available reagents. sigmaaldrich.com | High reactivity can lead to low chemoselectivity. |

Functionalization and Application As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Fluorinated Heterocyclic Compounds

The presence of both an allyl group and an activated aromatic ring in 1-Allyl-3-fluoro-2-trifluoromethyl-benzene makes it a promising candidate for the synthesis of fluorinated heterocyclic compounds. Intramolecular cyclization reactions can be envisioned to construct a variety of heterocyclic scaffolds. For instance, oxidative cyclization reactions, potentially mediated by transition metals like palladium or gold, could lead to the formation of fluorinated and trifluoromethylated dihydrofurans or other oxygen-containing heterocycles.

Furthermore, the allyl group can be functionalized to introduce other reactive handles. For example, epoxidation of the double bond followed by intramolecular ring-opening by a nucleophilic ortho-substituent (potentially after modification of the fluoro or trifluoromethyl group) could provide access to six-membered heterocycles. The electron-withdrawing nature of the trifluoromethyl and fluoro groups can influence the regioselectivity of these cyclization reactions, offering a handle for controlling the final product's structure.

Construction of Trifluoromethylated Carbocycles

The allyl moiety of this compound serves as a valuable three-carbon unit for the construction of trifluoromethylated carbocycles. Ring-closing metathesis (RCM) is a powerful tool in this context. By introducing a second olefinic group into the molecule, either through modification of the aromatic ring or by extending the allyl chain, RCM can be employed to form five, six, or even larger carbocyclic rings fused to the aromatic core.

Another potential approach involves intramolecular Heck reactions. If the aromatic ring is further functionalized with a halide, the palladium-catalyzed intramolecular coupling with the allyl double bond could lead to the formation of fused ring systems containing a trifluoromethyl group. The substitution pattern on the aromatic ring would play a crucial role in directing the regiochemical outcome of such cyclizations.

Preparation of Highly Functionalized Allylic Fluorides

The allylic position of this compound is susceptible to functionalization, including the introduction of an additional fluorine atom to create highly functionalized allylic fluorides. Direct allylic C-H fluorination using electrophilic fluorinating reagents could be a viable strategy. The electronic environment of the benzene (B151609) ring, influenced by the fluoro and trifluoromethyl substituents, may impact the reactivity and selectivity of this transformation.

Alternatively, a two-step sequence involving allylic oxidation to an alcohol, followed by deoxofluorination, could provide access to these valuable building blocks. The resulting allylic fluorides, bearing both a trifluoromethyl group and a fluoro-substituted aromatic ring, would be highly valuable synthons for further synthetic elaborations, given the prevalence of such motifs in bioactive molecules.

Role in Diversity-Oriented Synthesis (DOS) of Organofluorine Scaffolds

Diversity-oriented synthesis aims to create libraries of structurally diverse small molecules for high-throughput screening. The multiple functional handles present in this compound make it an excellent starting point for DOS. The allyl group can participate in a variety of reactions, such as hydroformylation, epoxidation, and dihydroxylation, to introduce new functional groups and stereocenters.

The aromatic ring can undergo nucleophilic aromatic substitution or cross-coupling reactions, allowing for the attachment of a wide range of substituents. By systematically exploring the reactivity of each functional group in a combinatorial fashion, a large and diverse library of organofluorine scaffolds can be generated from this single precursor. This approach would be highly valuable for the discovery of new drug candidates and molecular probes.

Design and Synthesis of Advanced Fluorine-Containing Organic Materials

Fluorinated organic materials often exhibit unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. The presence of both fluoro and trifluoromethyl groups in this compound suggests its potential as a monomer for the synthesis of advanced fluorine-containing polymers.

The allyl group can be polymerized through various mechanisms, including radical, cationic, or coordination polymerization. The resulting polymers would feature a high fluorine content, which could impart desirable properties such as low surface energy and hydrophobicity. Furthermore, the aromatic ring provides a rigid component to the polymer backbone, potentially leading to materials with interesting thermal and mechanical properties. The specific substitution pattern could also influence the polymer's electronic properties, making it a candidate for applications in organic electronics.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and enhance safety. Future research will likely prioritize the development of sustainable protocols for the synthesis of 1-allyl-3-fluoro-2-trifluoromethyl-benzene and its derivatives.

One promising avenue is the use of biocatalysis . Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. ucla.edumontclair.edu The discovery and engineering of enzymes capable of performing specific fluorination, trifluoromethylation, or allylation reactions on aromatic scaffolds could revolutionize the synthesis of such compounds. acs.org Biocatalytic approaches often proceed under mild conditions in aqueous media, significantly reducing the need for harsh reagents and organic solvents. wikipedia.orgmdpi.com

Another key area is the development of synthetic routes that minimize waste and improve atom economy . This can be achieved through the design of one-pot or tandem reactions where multiple transformations occur in a single reaction vessel, reducing the need for intermediate purification steps. chemrxiv.org The use of renewable starting materials and greener solvents, such as water or ionic liquids, will also be a critical focus. wikipedia.orgchemrxiv.org Furthermore, exploring solvent-free reaction conditions, where possible, represents a significant step towards truly green synthetic processes. fluorine1.ruunipd.it The direct C-H functionalization of simpler aromatic precursors is another strategy that aligns with the principles of atom economy by avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netnih.govresearchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

| Biocatalysis | Use of engineered enzymes for selective fluorination, trifluoromethylation, or allylation. |

| Atom Economy | Development of one-pot and tandem reactions to minimize waste. |

| Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. |

| Green Solvents | Utilizing water, ionic liquids, or supercritical fluids as reaction media. |

| Solvent-Free Reactions | Conducting reactions in the absence of a solvent to reduce waste. |

| C-H Functionalization | Direct introduction of functional groups onto a benzene (B151609) ring to avoid pre-functionalization. |

Exploration of Novel Catalytic Systems for Fluorine and Trifluoromethyl Group Transformations

The development of new and more efficient catalytic systems is central to advancing the synthesis and functionalization of organofluorine compounds. Future research will focus on catalysts that offer higher selectivity, broader substrate scope, and milder reaction conditions.

Transition metal catalysis will continue to be a major area of investigation. montclair.edu Catalysts based on palladium, nickel, and copper have shown promise in fluorination and trifluoromethylation reactions. montclair.edu Ruthenium-catalyzed C-H arylation of fluoroarenes has also been demonstrated, opening up possibilities for further functionalization. chemrxiv.orgfluorine1.ru The development of catalysts that can selectively activate and functionalize C-F bonds would provide a powerful tool for the derivatization of fluorinated aromatics. ucla.eduacs.orgresearchgate.netresearchgate.net

Organocatalysis , which utilizes small organic molecules as catalysts, offers a metal-free alternative with advantages in terms of cost and toxicity. montclair.edu Chiral organocatalysts can be employed for enantioselective fluorination and trifluoromethylation reactions, providing access to stereochemically defined molecules. montclair.edu

Photoredox catalysis has emerged as a powerful tool for radical-based transformations, including trifluoromethylation. unipd.itnih.gov The use of visible light to drive these reactions offers a milder and more sustainable approach compared to traditional methods that often require high temperatures or harsh reagents. wikipedia.orgnih.gov

| Catalytic System | Potential Application | Key Advantages |

| Transition Metal Catalysis | Selective C-F bond activation and functionalization; C-H arylation. | High efficiency and selectivity. montclair.educhemrxiv.orgfluorine1.ru |

| Organocatalysis | Enantioselective fluorination and trifluoromethylation. | Metal-free, lower toxicity and cost. montclair.edu |

| Photoredox Catalysis | Radical trifluoromethylation under mild conditions. | Use of visible light, sustainable. unipd.itnih.gov |

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of continuous flow chemistry and automated synthesis platforms is set to transform the way complex molecules like this compound are synthesized. These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility.

Flow chemistry , where reactions are performed in continuous-flow reactors rather than in traditional batch setups, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. ucla.eduacs.org This enhanced control can lead to higher yields, improved selectivity, and safer handling of hazardous reagents often used in fluorination chemistry. ucla.eduacs.orgchemrxiv.org Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, which is particularly beneficial for highly exothermic or fast reactions. mdpi.comunipd.itmit.edu The ability to telescope multiple reaction steps in a continuous flow system without intermediate purification can significantly streamline the synthesis of complex molecules. researchgate.net

Automated synthesis platforms can further accelerate the discovery and optimization of new reactions. fluorine1.ru By automating the process of setting up, running, and analyzing multiple reactions in parallel, researchers can rapidly screen different catalysts, reagents, and reaction conditions. This high-throughput approach can significantly reduce the time required to develop efficient synthetic routes. fluorine1.ru

The combination of flow chemistry and automation has the potential to create fully automated systems for the on-demand synthesis of functionalized molecules. researchgate.net

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, improved efficiency, and scalability. ucla.eduacs.orgchemrxiv.org | Safer handling of fluorinating and trifluoromethylating agents; potential for telescoped multi-step synthesis. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of synthetic routes. fluorine1.ru | Accelerated discovery of novel derivatization reactions for the allyl-fluoro-trifluoromethyl motif. |

Computational Design of New Reactions and Derivatization Strategies

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling the rational design of new reactions and the prediction of molecular properties. Future research on this compound and its derivatives will increasingly leverage computational methods to guide experimental efforts.

Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with remarkable accuracy. ucla.eduacs.orgresearchgate.netucla.edu These models can help chemists identify the optimal reaction conditions—such as catalyst, solvent, and temperature—for a desired transformation, thereby reducing the amount of experimental optimization required. ucla.eduacs.orgresearchgate.netucla.edu ML can also be used to predict the site selectivity of reactions, which is particularly important for the functionalization of complex molecules with multiple potential reaction sites. chemrxiv.orgmit.edursc.org

Quantum chemical calculations , such as Density Functional Theory (DFT), provide detailed insights into reaction mechanisms and the electronic structure of molecules. fluorine1.runih.govresearchgate.netresearchgate.net These calculations can be used to elucidate the transition states of reactions, predict reaction barriers, and understand the factors that control selectivity. nih.govresearchgate.netresearchgate.net For example, DFT studies can help in the design of new catalysts with enhanced activity and selectivity for specific transformations involving the allyl, fluoro, and trifluoromethyl groups. nih.govresearchgate.net

By combining machine learning and quantum chemistry, researchers can create powerful in silico tools for the design of novel synthetic routes and the prediction of the reactivity of new molecules. montclair.edumdpi.combeilstein-journals.org

| Computational Approach | Application | Impact on Research |

| Machine Learning | Prediction of reaction outcomes, optimization of reaction conditions, prediction of site selectivity. ucla.eduacs.orgrsc.org | Accelerated discovery of new reactions and reduction of experimental effort. |

| Quantum Chemistry (DFT) | Elucidation of reaction mechanisms, prediction of reaction barriers, design of new catalysts. fluorine1.runih.govresearchgate.net | Rational design of more efficient and selective synthetic methods. |

Investigation of Unexplored Reactivity Modes for the Allyl-Fluoro-Trifluoromethyl Motif

The unique combination of an allyl group, a fluorine atom, and a trifluoromethyl group on a benzene ring in this compound opens up a wide range of possibilities for exploring novel reactivity. Future research will likely focus on uncovering and exploiting new reaction pathways that take advantage of the interplay between these functional groups.

The allyl group is a versatile handle for a variety of transformations, including cross-coupling reactions, additions, and rearrangements. The electronic effects of the fluorine and trifluoromethyl groups can influence the reactivity of the allyl moiety, potentially leading to novel and selective transformations.

The fluoro and trifluoromethyl groups significantly alter the electronic properties of the benzene ring, making it more electron-deficient. researchgate.net This can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups onto the aromatic core. Furthermore, the C-F bond, while strong, can be activated under certain conditions, providing another avenue for derivatization.

The synergistic effects of all three functional groups could lead to completely new and unexpected reactivity. For example, intramolecular reactions involving the allyl group and one of the fluorine-containing substituents could lead to the formation of novel heterocyclic structures. The development of catalytic systems that can selectively manipulate one functional group in the presence of the others will be crucial for unlocking the full synthetic potential of this motif.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 1-Allyl-3-fluoro-2-trifluoromethyl-benzene, and how can reaction yields be improved?

Methodological Answer:

- Radical Addition : Adapt methods from trifluoromethylated dihydrofuran synthesis (e.g., manganese(III)-mediated radical additions of alkenes to 1,3-dicarbonyl compounds) . Allyl groups can be introduced via analogous radical pathways using allyl bromide or allyl chloride as precursors.

- Coupling Reactions : Explore Suzuki-Miyaura coupling for allyl group introduction, leveraging palladium catalysts and boronic acid derivatives.

- Yield Optimization : Monitor reaction parameters (temperature, solvent polarity, catalyst loading). Use GC-MS or HPLC to track intermediates and optimize stoichiometry .

Q. Q2: How do electronic effects of the trifluoromethyl and allyl groups influence the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

- Computational Modeling : Perform density functional theory (DFT) calculations to map electron density distributions. The trifluoromethyl group is strongly electron-withdrawing, directing electrophiles to meta/para positions, while the allyl group may induce steric hindrance .

- Experimental Validation : Use NMR (¹⁹F, ¹H) to monitor regioselectivity in nitration or halogenation reactions. Compare results with computational predictions to resolve discrepancies .

Contradictory Data Resolution

Q. Q3: How should researchers address discrepancies in reported reaction yields for allyl-group functionalization in trifluoromethylated aromatics?

Methodological Answer:

- Controlled Replication : Reproduce reactions under identical conditions (solvent, temperature, catalyst batch) to isolate variables.

- Advanced Analytics : Employ LC-MS/MS to identify trace impurities or side products that may depress yields. Cross-reference with literature protocols for radical vs. polar mechanisms .

- Solvent Effects : Test alternative solvents (e.g., DMF vs. acetonitrile) to assess polarity’s role in stabilizing intermediates .

Biological and Material Applications

Q. Q4: What strategies are recommended for evaluating the bioactivity of this compound in drug discovery?

Methodological Answer:

- Structure-Activity Relationships (SAR) : Synthesize derivatives with modified allyl/fluoro substituents. Test against target enzymes (e.g., kinases) using fluorescence-based assays .

- Metabolic Stability : Use hepatic microsome assays to assess CYP450-mediated degradation. Correlate with logP values to optimize pharmacokinetics .

Q. Q5: What advanced spectroscopic techniques are critical for characterizing trace impurities in this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns to confirm molecular formula and detect halogenated byproducts .

- 2D NMR (COSY, HSQC) : Assign allyl group conformation and verify fluorine coupling patterns .

- X-ray Crystallography : Resolve steric clashes between trifluoromethyl and allyl groups, if crystallization is feasible .

Environmental and Safety Considerations

Q. Q6: What protocols ensure safe handling and waste disposal of fluorinated intermediates during synthesis?

Methodological Answer:

- Waste Segregation : Separate halogenated waste from non-halogenated solvents. Use dedicated containers for incineration by certified facilities .

- Ventilation Controls : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorocarbons. Monitor airborne particulates via FTIR spectroscopy .

Computational Chemistry

Q. Q7: How can molecular dynamics simulations predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Force Field Parameterization : Customize parameters for fluorine and allyl groups using quantum mechanics/molecular mechanics (QM/MM) hybrid models.

- Binding Affinity Studies : Simulate interactions with catalytic metal centers (e.g., Pd, Ni) to predict regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.